molecular formula C29H34O2 B1321282 [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester CAS No. 69777-74-8

[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester

Cat. No.: B1321282
CAS No.: 69777-74-8
M. Wt: 414.6 g/mol
InChI Key: RHUXKIANICSJAI-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester typically involves multi-step organic reactions. The process begins with the preparation of the phenyl and benzoate precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include catalysts such as palladium or platinum, and solvents like dichloromethane or toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are examples of substitution reactions this compound can undergo.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Performed under anhydrous conditions to prevent hydrolysis.

    Substitution: Typically carried out in the presence of catalysts or under UV light to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,1'-Biphenyl]-4-carboxylic acid, 4'-[(2S)-2-methylbutyl]-, 4-[(2S)-2-methylbutyl]phenyl ester apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(2-methylbutyl)phenyl] 4-[4-(2-methylbutyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O2/c1-5-21(3)19-23-7-11-25(12-8-23)26-13-15-27(16-14-26)29(30)31-28-17-9-24(10-18-28)20-22(4)6-2/h7-18,21-22H,5-6,19-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUXKIANICSJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888513
Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76260-42-9, 69777-74-8
Record name 4-(2-Methylbutyl)phenyl 4′-(2-methylbutyl)[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76260-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carboxylic acid, 4'-((2S)-2-methylbutyl)-, 4-((2S)-2-methylbutyl)phenyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(2-methylbutyl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-4-(2-methylbutyl)phenyl 4-(2-methylbutyl)[1,1'-biphenyl]-4-carboxylate
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